3-Amino-5-chloropicolinic acid
Overview
Description
3-Amino-5-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the fifth position of the pyridine ring.
Scientific Research Applications
3-Amino-5-chloropicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Safety and Hazards
Future Directions
While specific future directions for 3-Amino-5-chloropicolinic acid are not mentioned in the search results, it’s worth noting that research into the properties and potential applications of amino acids is ongoing. This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 5-chloropicolinic acid with ammonia or an amine under controlled conditions to introduce the amino group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification processes to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropicolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropicolinic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyridine ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Chloro-2-picolinic acid
- 4,5-Dichloropicolinic acid
- 5-Chloro-3-methylpyridine-2-carboxylic acid
- 5-Chloro-4-(difluoromethoxy)picolinic acid
- 5-Chloro-3-nitropicolinic acid
Comparison: 3-Amino-5-chloropicolinic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the amino group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions .
Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYMVOYOHWVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597071 | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-68-3 | |
Record name | 3-Amino-5-chloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53636-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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